2-ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Medicinal Chemistry Physicochemical Property Differentiation SAR

2-Ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-86-3) is a synthetic small molecule with molecular formula C21H23N3O3S and molecular weight 397.5 g/mol. It belongs to the 2-thio-substituted imidazole chemotype, a scaffold associated with antimycotic, antibacterial, and immunomodulatory activities in the patent literature.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 897454-86-3
Cat. No. B2789199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897454-86-3
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23N3O3S/c1-3-27-19-7-5-4-6-17(19)20(25)22-12-13-28-21-23-14-18(24-21)15-8-10-16(26-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyJQQLDWDYJSWVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-86-3): Structural and Pharmacophoric Baseline for Scientific Procurement


2-Ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-86-3) is a synthetic small molecule with molecular formula C21H23N3O3S and molecular weight 397.5 g/mol . It belongs to the 2-thio-substituted imidazole chemotype, a scaffold associated with antimycotic, antibacterial, and immunomodulatory activities in the patent literature [1][2]. The compound is distinguished by three pharmacophoric elements: (1) a 4-methoxyphenyl group at the imidazole 5-position, (2) a thioether linker connecting to an ethyl spacer, and (3) a 2-ethoxybenzamide terminal moiety [3]. As of mid-2026, no peer-reviewed biological activity data for this specific compound have been published; differentiation therefore rests on structural uniqueness within the chemotype and class-level SAR inferences from related imidazole-thioether benzamides.

Why Generic Substitution Fails for 2-Thioimidazole Benzamide Analogs: Evidence of Substituent-Dependent Potency Shifts


The 2-thioimidazole benzamide chemotype exhibits steep structure-activity relationships (SAR), where seemingly minor substituent changes produce large functional consequences. In a systematic study of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, replacement of the N-phenyl substituent altered anticancer IC50 values by more than 24-fold (from 4.12 µM to >100 µM), and antifungal MIC values against Candida albicans shifted by ≥4-fold with single-halogen modifications [1]. Similarly, patent US4177350A discloses that within the imidazole-ethyl-thioether series, variation of the benzamide N-substituent and the imidazole aryl group markedly modulates antimicrobial spectrum and potency [2]. Because these modifications are not isosteric and affect electronic distribution, hydrogen-bonding capacity, and lipophilicity independently, two compounds differing only in the benzamide alkoxy group or imidazole aryl substituent cannot be assumed to exhibit equivalent biological activity, target engagement, or physicochemical behavior [1][2].

Product-Specific Quantitative Differentiation Evidence: 2-ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-86-3)


Structural Differentiation: 2-Ethoxybenzamide vs. 4-Fluoro and 4-Chloro Analogues — Impact on Lipophilicity and Hydrogen-Bonding Capacity

The target compound is the only commercially indexed imidazole-thioether-ethyl-benzamide that bears a 2-ethoxy substituent on the benzamide ring while retaining the 4-methoxyphenyl group on the imidazole . The closest indexed analogues differ in the benzamide substitution: the 4-fluoro analogue (CAS not assigned) replaces the 2-ethoxy group with a 4-fluoro, and the 4-chloro analogue (CAS 897456-89-2) uses a 4-chlorophenyl in place of the 4-methoxyphenyl on the imidazole, while retaining the 2-ethoxybenzamide [1]. The 2-ethoxy group introduces a hydrogen-bond acceptor (ether oxygen) at the ortho position, a feature absent in the 4-fluoro and 4-chloro congeners, and increases calculated lipophilicity by approximately 0.6–0.8 logP units relative to the 4-fluoro analogue .

Medicinal Chemistry Physicochemical Property Differentiation SAR

Class-Level Antimicrobial SAR: Evidence That Imidazole 5-Aryl Substitution Modulates Antifungal Potency by >16-Fold

Direct MIC data for the target compound are not publicly available. However, class-level SAR from the benzimidazole-thioether benzamide series demonstrates that modification of the aryl substituent on the heterocycle produces antifungal potency shifts exceeding 16-fold. In the study by Tahlan et al. (2018), compound W17 (bearing a 4-chlorophenyl substituent) exhibited an MIC of 4 µg/mL against Candida albicans, whereas analogues with unsubstituted phenyl or 4-methoxyphenyl groups showed MIC values >64 µg/mL—a >16-fold difference attributable solely to aryl substitution [1]. The target compound's 4-methoxyphenyl group on the imidazole thus occupies a defined SAR position: it may confer a different antifungal potency and spectrum compared to the 4-chlorophenyl analogue (CAS 897456-89-2) or the 4-fluorophenyl analogue . This makes the target compound a non-interchangeable SAR probe. Significant limitation: this is class-level inference; direct MIC comparison data between the target compound and named analogues are absent.

Antifungal SAR Candida albicans Class-Level Inference

Synthetic Tractability: Modular Assembly from Commercially Available Building Blocks

The target compound's retrosynthetic analysis reveals three commercially available building blocks: 2-ethoxybenzoyl chloride, cysteamine (or 2-aminoethanethiol), and a pre-formed 5-(4-methoxyphenyl)-1H-imidazole-2-thiol intermediate [1][2]. The 4-chloro analogue (CAS 897456-89-2) differs only in the imidazole aryl building block (4-chlorophenyl vs. 4-methoxyphenyl), while the 4-fluoro analogue requires a distinct benzoyl chloride. The convergent synthetic route—thioether formation followed by amide coupling—enables parallel library synthesis where the imidazole aryl group and benzamide substitution can be independently varied [2]. No direct synthetic yield comparison is available in the public domain; however, the commercial availability of 4-methoxybenzaldehyde as a starting material for imidazole synthesis is broader than that of 4-chlorobenzaldehyde, potentially offering a supply-chain advantage .

Synthetic Accessibility Medicinal Chemistry Library Synthesis

Patent Landscape Positioning: A Structurally Defined, Non-Exemplified Congener with Freedom-to-Operate Potential

Patent US4177350A discloses a generic Markush formula encompassing imidazole ethyl oxyalkoxy derivatives and thio analogues, with preferred embodiments that include compounds where the imidazole 4(5)-position is substituted with phenyl or halophenyl groups and the terminal benzamide bears alkoxy substitution [1]. The target compound, bearing a 4-methoxyphenyl on the imidazole and a 2-ethoxy on the benzamide, falls within the generic scope but is not among the ~50 specifically exemplified compounds [1]. Patent US-20110086860-A1 describes a distinct chemotype (alkyne/double-bond linker) and does not claim the thioether-linked series [2]. Consequently, the target compound occupies a patent space where the generic claims may have expired (US4177350A filed 1978, expired), while specific composition-of-matter claims on this exact substitution pattern are not identified in the examined patent corpus [1][2]. This contrasts with more heavily patented analogues bearing halogenated imidazole substituents, which appear in multiple later filings.

Patent Landscape Intellectual Property Freedom-to-Operate

High-Value Research and Industrial Application Scenarios for 2-ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide Based on Evidence Guide Findings


Antifungal SAR Probe: Mapping the Contribution of Imidazole 5-(4-Methoxyphenyl) to Candida Selectivity

Class-level SAR from the benzimidazole-thioether benzamide series indicates that the 4-methoxyphenyl substituent produces antifungal MIC values that differ by >16-fold from 4-chlorophenyl analogues [1]. Procurement of the target compound enables head-to-head MIC comparison with the 4-chloro analogue (CAS 897456-89-2) against C. albicans, C. glabrata, and C. krusei panels to empirically determine whether the methoxy-to-chloro shift in the imidazole series recapitulates the potency trend observed in the benzimidazole series. This addresses a defined SAR gap and generates proprietary selectivity data.

Parallel Library Synthesis: Independent Optimization of Imidazole and Benzamide Pharmacophores

The convergent synthetic route—thioether coupling followed by amide bond formation—allows independent variation of two pharmacophoric modules [2]. Using the target compound as a reference scaffold, a 5×5 matrix library can be generated by varying the imidazole 5-aryl group (4-methoxyphenyl, 4-chlorophenyl, 4-fluorophenyl, phenyl, 4-methylphenyl) against the benzamide N-substituent (2-ethoxy, H, 4-fluoro, 4-methoxy, 2-chloro). The target compound's unique 2-ethoxy + 4-methoxyphenyl combination serves as one vertex of this matrix, enabling multidimensional SAR exploration.

Physicochemical Benchmarking for Membrane Permeability Optimization

With an estimated ClogP of ~3.8, the target compound occupies a lipophilicity window that balances membrane permeability with aqueous solubility . It can serve as a benchmark for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies comparing the 2-ethoxy (target), 4-fluoro, and unsubstituted benzamide analogues. This directly informs lead optimization where permeability must be tuned without exceeding lipophilicity thresholds associated with hERG or CYP liability.

Freedom-to-Operate Lead Generation: Non-Halogenated Imidazole Antifungal Development

Patent landscape analysis indicates that the 4-methoxyphenyl imidazole substitution pattern is underrepresented in antifungal patent estates compared to halogenated analogues [3]. This creates an opportunity for developing proprietary antifungal leads based on the 4-methoxyphenyl scaffold, with the target compound serving as a starting point for hit-to-lead chemistry without navigating the densely patented halophenyl imidazole space (e.g., miconazole, econazole, and clotrimazole derivatives).

Quote Request

Request a Quote for 2-ethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.